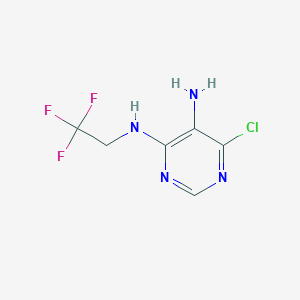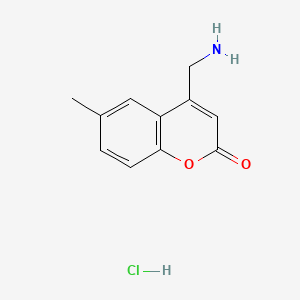![molecular formula C13H14ClN B15067888 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C14H15ClN2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated cyclohepta[b]indoles, and substituted indole derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one
- 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
- Cyclohept[b]indole-6-carboxamide
Uniqueness
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C13H14ClN |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H14ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
Clave InChI |
HGRZMLPXZOHGHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


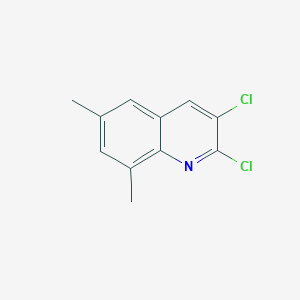
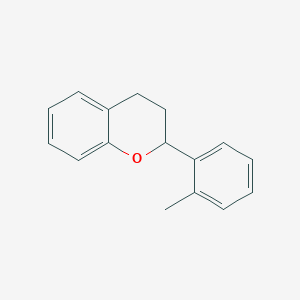
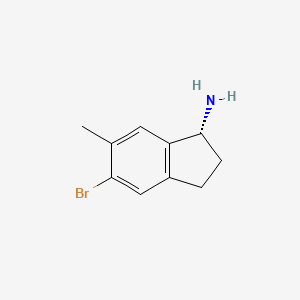
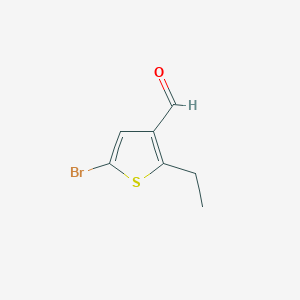
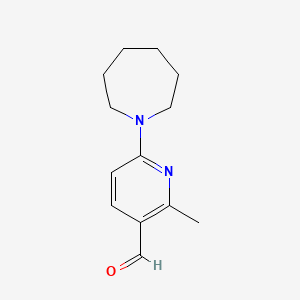


![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
![2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)
